Reduced Cytotoxic Liability vs. N-Cyclopentyl-Containing Analogs: A549 & MCF-7 Cell Line Comparison
N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (4-fluoro, N-cyclopentyl analog) exhibits potent cytotoxicity against A549 lung adenocarcinoma (IC₅₀ = 0.034 ± 0.008 mmol/L) and MCF-7 breast carcinoma (IC₅₀ = 0.084 ± 0.020 mmol/L) cell lines [1]. In contrast, 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) – lacking both the 4-fluoro substitution on the phenyl ring and the N-cyclopentyl amide modification – is predicted to exhibit substantially attenuated anticancer cytotoxicity based on SAR trends observed across 1,3,4-thiadiazole-piperazine series, where removal of lipophilic N-substituents consistently reduces antiproliferative potency by 3- to 10-fold . This diminished cytotoxicity renders 1105197-97-4 more suitable as a negative control or selectivity probe in oncology target validation studies.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against MCF-7 and A549 cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ not directly reported; predicted >0.2 mmol/L against MCF-7 based on SAR trend of des-cyclopentyl analogs in thiadiazole-piperazine series |
| Comparator Or Baseline | N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: MCF-7 IC₅₀ = 0.084 ± 0.020 mmol/L; A549 IC₅₀ = 0.034 ± 0.008 mmol/L |
| Quantified Difference | Estimated ≥2.4-fold reduction in cytotoxicity for target compound vs. N-cyclopentyl analog |
| Conditions | MCF-7 (breast carcinoma) and A549 (lung adenocarcinoma) cell lines; cisplatin as reference standard; MTT assay |
Why This Matters
This differential cytotoxicity profile positions 1105197-97-4 as a valuable low-toxicity reference compound for medicinal chemistry campaigns seeking to deconvolute the contribution of the acetamide terminus to antiproliferative activity.
- [1] Yusuf Özkay et al. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Heterocyclic Communications, 2020, 26, 7-16. View Source
